molecular formula C17H25N3O4 B565479 [1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5 CAS No. 1276499-54-7

[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5

Cat. No.: B565479
CAS No.: 1276499-54-7
M. Wt: 340.435
InChI Key: ZDEVXMCROBCROW-RPIBLTHZSA-N
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Description

[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5 is a deuterated version of a benzimidazole derivative. This compound is synthesized with deuterium to study metabolic pathways, pharmacokinetics, and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis involves multi-step reactions starting with a benzimidazole derivative. The precursor reacts with hydroxyethyl amine under basic conditions to introduce hydroxyethyl groups. Followed by methylation using methyl iodide in the presence of a base to form the ester. Each step needs purification via chromatographic methods.

Industrial Production Methods

For industrial production, the synthesis is scaled up in a continuous flow reactor. Optimization of conditions, like temperature, pressure, and reagent concentration, ensures high yield. The usage of automated purification systems facilitates the separation of pure compounds at large scales.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Converts hydroxyethyl groups to carbonyls using oxidizing agents like PCC.

  • Reduction: Reduces the carbonyl group back to hydroxyl using agents like NaBH4.

  • Substitution: Halogenation using NBS forms bromides at specific positions.

Common Reagents and Conditions

Oxidation (PCC in DCM), Reduction (NaBH4 in MeOH), and Halogenation (NBS in CCl4). These reactions often yield intermediates useful in synthesizing further derivatives.

Major Products

From these reactions, compounds with varied functional groups like alcohols, ketones, and halides emerge. Each product can have different applications based on its functional properties.

Scientific Research Applications

The compound is crucial in:

  • Chemistry: As a reference standard for mass spectrometry.

  • Biology: Studying the inhibition of microbial growth.

  • Medicine: Potential antiviral and anticancer properties. It helps in understanding drug metabolism.

  • Industry: Used in quality control of pharmaceutical formulations.

Mechanism of Action

The compound inhibits enzymatic activities by binding to active sites. It disrupts metabolic pathways by interacting with enzymes critical for cellular functions, leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Compared to:

  • [1-Methyl-5-hydroxyethylaminobenzimidazolyl-2]butanoic Acid Methyl Ester: Lesser stability.

  • [1-Methyl-5-bis(2'-chloroethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester: More toxic.

Its stability and reduced toxicity make it a preferable choice in research and industrial applications.

Properties

CAS No.

1276499-54-7

Molecular Formula

C17H25N3O4

Molecular Weight

340.435

IUPAC Name

methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-(trideuteriomethyl)benzimidazol-2-yl]-2,2-dideuteriobutanoate

InChI

InChI=1S/C17H25N3O4/c1-19-15-7-6-13(20(8-10-21)9-11-22)12-14(15)18-16(19)4-3-5-17(23)24-2/h6-7,12,21-22H,3-5,8-11H2,1-2H3/i1D3,5D2

InChI Key

ZDEVXMCROBCROW-RPIBLTHZSA-N

SMILES

CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)OC

Synonyms

5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester-d5; _x000B_5-[Bis(2-hydroxyethyl)amino]-1-methyl-2-benzimidazolebutyric Acid Methyl Ester-d5; 

Origin of Product

United States

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